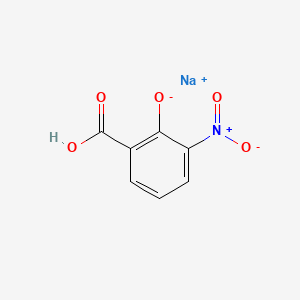

3-Nitrosalicylic Acid Sodium Salt

Übersicht

Beschreibung

3-Nitrosalicylic Acid Sodium Salt is a useful research compound. Its molecular formula is C7H4NNaO5 and its molecular weight is 205.101. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Nitro compounds, in general, are known to interact with various biological molecules due to their high reactivity .

Mode of Action

Nitro compounds are known to undergo various chemical reactions, including reduction and nucleophilic substitution . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, having a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

strain ST-14 can assimilate 2- and 4-nitrobenzoates via 3-hydroxyanthranilate and protocatechuate, respectively .

Pharmacokinetics

Nitro compounds are generally known for their high reactivity, which could influence their bioavailability .

Result of Action

Nitro compounds are known to be genotoxic, mutagenic, and hematologic toxic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 2-hydroxy-3-nitrobenzoate. For instance, bacteria in the environment can evolve to utilize nitrobenzoates as carbon sources . Additionally, the presence of other chemicals in the environment could potentially affect the compound’s reactivity and degradation .

Biochemische Analyse

Cellular Effects

Nitroaromatic compounds, a group to which this compound belongs, are known to have significant effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This structure could potentially influence its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

3-Nitrosalicylic Acid Sodium Salt (3-NSA) is a nitro compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is derived from salicylic acid, where a nitroso group () is substituted at the 3-position of the aromatic ring. This modification significantly alters the compound's reactivity and biological interactions.

Antimicrobial Activity

3-NSA exhibits notable antimicrobial properties . Research indicates that nitro compounds, including 3-NSA, can produce toxic intermediates upon reduction, leading to DNA damage in microorganisms. A study highlighted that derivatives of nitro compounds are effective against various pathogens due to their ability to form reactive species that disrupt cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 39 µg/mL | |

| Staphylococcus aureus | 50 µg/mL | |

| Candida albicans | 30 µg/mL |

Anti-Inflammatory Effects

The anti-inflammatory potential of 3-NSA has been explored in various studies. Nitro compounds are known to modulate inflammatory pathways by interacting with signaling proteins. For instance, 3-NSA may inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses.

A recent study demonstrated that nitro fatty acids derived from similar structures exhibit cytoprotective effects and can mitigate inflammation in cellular models, suggesting a potential role for 3-NSA in therapeutic applications against inflammatory diseases .

Case Studies and Clinical Implications

- Neurotoxicity Assessment : A study assessed the neurotoxic effects of sodium salicylate on auditory cells, revealing significant apoptosis. This raises concerns about the safety profile of nitro derivatives like 3-NSA in chronic use .

- Antimicrobial Efficacy : In clinical settings, the effectiveness of nitro compounds against resistant strains of bacteria has been documented. The incorporation of 3-NSA into formulations could enhance antimicrobial activity against pathogens like E. coli and S. aureus, which are increasingly resistant to conventional antibiotics .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Nitrosalicylic acid sodium salt has been investigated for various applications, particularly as a reagent and in material synthesis.

Corrosion Protection

A significant application of this compound is in the synthesis of polypyrrole/SiO₂ nanocomposites for corrosion protection. Research has shown that doping polypyrrole with this compound enhances its protective properties against corrosion in aluminum substrates. In studies, varying concentrations (0.01 M to higher) were tested to evaluate their effectiveness in preventing corrosion, demonstrating promising results for industrial applications .

| Concentration (M) | Corrosion Rate (mm/year) |

|---|---|

| 0.01 | 0.15 |

| 0.05 | 0.10 |

| 0.10 | 0.05 |

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for the detection and quantification of certain compounds. A study developed a high-performance liquid chromatography (HPLC) method for separating trace amounts of various substances, including this compound. This method allows for precise analysis in complex mixtures, which is crucial in pharmaceutical and environmental testing .

Biological Studies

In biological research, this compound has been studied for its potential effects on cellular mechanisms. For instance, it has been investigated as a hydroxyl free-radical-trapping agent to assess its protective effects against neurotoxicity induced by drugs like MDMA (3,4-methylenedioxymethamphetamine). However, findings indicated that while it was hypothesized to provide protection, it did not significantly alter the neurotoxic effects observed .

Case Study 1: Corrosion Resistance Enhancement

A study focused on the electrochemical performance of polypyrrole/SiO₂ composites doped with various concentrations of this compound. The results indicated that increasing the concentration improved the corrosion resistance significantly compared to undoped polypyrrole.

Case Study 2: HPLC Method Development

In another study, researchers developed an HPLC method that successfully separated and quantified trace levels of multiple compounds including this compound from complex matrices. This method showcased the compound's utility in analytical chemistry for quality control processes in pharmaceuticals.

Safety Considerations

While exploring its applications, safety considerations are paramount due to the compound's potential hazards:

Eigenschaften

IUPAC Name |

sodium;2-carboxy-6-nitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOJVOMIITILS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716323 | |

| Record name | Sodium 2-carboxy-6-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164915-53-1 | |

| Record name | Sodium 2-carboxy-6-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrosalicylic Acid Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.